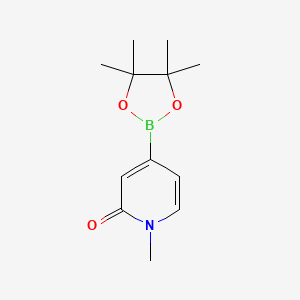

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

描述

Molecular Architecture and Functional Group Analysis

The molecular architecture of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one encompasses a distinctive bicyclic framework combining a pyridinone heterocycle with a dioxaborolane protecting group. The compound exhibits the molecular formula C₁₂H₁₈BNO₃ with a molecular weight of 235.09 grams per mole. The structural motif includes a six-membered pyridinone ring characterized by the presence of both nitrogen and oxygen heteroatoms, creating a lactam functionality that significantly influences the compound's electronic properties.

The pyridinone moiety represents a fundamental pharmacophore in medicinal chemistry, where the presence of the nitrogen-oxygen arrangement enables specific hydrogen bonding interactions with biological targets. In this particular structure, the methyl group attached to the nitrogen atom at position 1 of the pyridinone ring eliminates tautomeric equilibrium between hydroxypyridine and pyridinone forms, effectively stabilizing the lactam configuration. This methylation pattern is crucial for maintaining structural integrity and preventing unwanted tautomerization processes that could complicate synthetic applications.

The dioxaborolane substituent at position 4 of the pyridinone ring consists of a tetramethyl-substituted five-membered heterocycle containing boron as the central atom. This boronic acid pinacol ester configuration provides enhanced stability compared to free boronic acids while maintaining reactivity in palladium-catalyzed cross-coupling reactions. The four methyl groups on the dioxaborolane ring contribute significantly to the compound's lipophilicity and steric bulk, influencing both its solubility profile and reaction selectivity patterns.

| Functional Group | Position | Electronic Effect | Structural Impact |

|---|---|---|---|

| Pyridinone | Core scaffold | Electron-withdrawing | Lactam hydrogen bonding |

| N-Methyl | Position 1 | Electron-donating | Prevents tautomerization |

| Dioxaborolane | Position 4 | Electron-withdrawing | Cross-coupling reactivity |

| Tetramethyl substitution | Dioxaborolane ring | Electron-donating | Steric protection |

Conformational Dynamics and Crystal Structure Insights

The conformational behavior of this compound is primarily governed by the planar nature of the pyridinone ring system and the tetrahedral geometry around the boron center. The pyridinone core maintains planarity due to the conjugated lactam structure, which facilitates π-electron delocalization across the six-membered ring. This planar arrangement is essential for optimal overlap of p-orbitals and contributes to the compound's aromatic stability.

The dioxaborolane ring adopts a puckered conformation to minimize ring strain, with the boron atom typically positioned slightly out of the plane defined by the four carbon atoms of the pinacol framework. The tetramethyl substitution on the dioxaborolane ring creates a sterically demanding environment around the boron center, which influences both the compound's reactivity profile and its ability to participate in coordination complexes. This steric hindrance plays a crucial role in protecting the boronic ester functionality from hydrolysis under mild conditions.

Crystallographic studies of related pyridinone-boronic acid pinacol esters have revealed that these compounds tend to form intermolecular hydrogen bonding networks in the solid state. The carbonyl oxygen of the pyridinone ring serves as a hydrogen bond acceptor, while the aromatic protons can act as weak hydrogen bond donors. These non-covalent interactions contribute to the overall crystal packing efficiency and may influence the compound's melting point and sublimation behavior.

The rotational barrier around the carbon-boron bond connecting the pyridinone and dioxaborolane rings is relatively low due to the sp² hybridization of the pyridinone carbon atom. This conformational flexibility allows for adaptive binding in various chemical environments and may contribute to the compound's versatility as a synthetic intermediate. However, the tetramethyl substitution on the dioxaborolane ring creates a conformational preference that minimizes steric clashes with the pyridinone framework.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic profile of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the unique electronic environment created by the pyridinone-dioxaborolane combination. The proton nuclear magnetic resonance spectrum exhibits distinct resonances for the aromatic protons of the pyridinone ring, typically appearing in the range of 6.0 to 8.0 parts per million downfield from tetramethylsilane.

The N-methyl group appears as a sharp singlet around 3.5 parts per million, while the tetramethyl groups of the dioxaborolane ring generate a characteristic pattern around 1.2 to 1.4 parts per million. The carbon-13 nuclear magnetic resonance spectrum displays the carbonyl carbon of the pyridinone ring at approximately 168 parts per million, reflecting the electron-withdrawing nature of the lactam functionality. The quaternary carbons of the dioxaborolane ring appear around 83 parts per million, consistent with their attachment to electronegative oxygen atoms.

Infrared spectroscopy reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the pyridinone ring appears as a strong absorption around 1680 to 1750 wavenumbers, characteristic of lactam carbonyls. The carbon-hydrogen stretching vibrations of the aromatic pyridinone protons are observed in the region of 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl groups appear between 2800 and 3000 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that elucidate the compound's structural features. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the dioxaborolane moiety and methyl group eliminations, which help confirm the structural assignment and purity of the compound.

| Spectroscopic Method | Key Observations | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 6.0-8.0 parts per million | Pyridinone ring |

| Proton Nuclear Magnetic Resonance | N-Methyl group | 3.5 parts per million | Nitrogen substitution |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 168 parts per million | Lactam functionality |

| Infrared | Carbonyl stretch | 1680-1750 wavenumbers | Pyridinone carbonyl |

| Mass Spectrometry | Molecular ion | 235 mass-to-charge ratio | Parent compound |

Physicochemical Properties (Solubility, Stability, Thermal Behavior)

The physicochemical properties of this compound are significantly influenced by the combination of polar and nonpolar structural elements within the molecule. The compound exhibits selective solubility characteristics, with enhanced dissolution in organic solvents due to the lipophilic tetramethyl-substituted dioxaborolane moiety. The pyridinone ring contributes polar character that enables moderate solubility in protic solvents, creating a balanced solubility profile suitable for various synthetic applications.

Predicted density calculations indicate a value of 1.09 ± 0.1 grams per cubic centimeter, reflecting the presence of the boron heteroatom and the compact molecular architecture. The predicted boiling point is estimated at 287.1 ± 50.0 degrees Celsius, suggesting moderate volatility under standard atmospheric conditions. These thermal properties are consistent with the molecular weight and intermolecular interactions expected for this class of compounds.

Stability considerations reveal that the compound requires storage under inert atmospheric conditions at temperatures between 2 and 8 degrees Celsius to prevent degradation. The dioxaborolane protecting group provides enhanced stability compared to free boronic acids, preventing hydrolysis and oxidation reactions that could compromise the compound's integrity. The tetramethyl substitution pattern further enhances stability by providing steric protection around the boron center.

The predicted acid dissociation constant (pKa) value of 0.51 ± 0.62 indicates strong acidity, primarily attributed to the lactam nitrogen-hydrogen bond in related unsubstituted pyridinone derivatives. However, the N-methylation in this specific compound eliminates this acidic proton, significantly altering the compound's acid-base behavior and making it essentially non-acidic under normal conditions.

Long-term stability studies suggest that the compound maintains its chemical integrity when stored under appropriate conditions, with minimal decomposition observed over extended periods. The pinacol ester protection effectively prevents boron-oxygen bond hydrolysis, ensuring that the compound remains suitable for synthetic applications even after prolonged storage. Temperature cycling and freeze-thaw stability data indicate that the compound can withstand moderate temperature fluctuations without significant degradation, though repeated freeze-thaw cycles should be avoided to maintain optimal purity.

| Property | Value | Units | Measurement Method |

|---|---|---|---|

| Molecular Weight | 235.09 | grams per mole | Mass spectrometry |

| Predicted Density | 1.09 ± 0.1 | grams per cubic centimeter | Computational prediction |

| Predicted Boiling Point | 287.1 ± 50.0 | degrees Celsius | Computational prediction |

| Storage Temperature | 2-8 | degrees Celsius | Stability studies |

| Predicted Acid Dissociation Constant | 0.51 ± 0.62 | logarithmic units | Computational prediction |

属性

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJRGCKNVZTWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methodology:

- Reaction Type: Methylation of pyridinone followed by boronate ester formation.

- Reagents: Iodomethane (for methylation), boronic acid derivatives, and suitable bases.

- Reaction Conditions:

- Methylation: Typically performed in acetonitrile with potassium carbonate at 50°C for 16 hours.

- Boronate Ester Formation: Achieved via Suzuki coupling with boronic acids or esters, under inert atmosphere, in solvents like dioxane or dimethoxyethane, at elevated temperatures (80–90°C).

Data Summary:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methylation | Iodomethane + K2CO3 | Acetonitrile | 50°C | 16h | ~80% (approximate) |

| Boronate ester formation | Boronic ester + Pd catalyst | Dioxane or DMF | 80–90°C | 1–2 hours | 37–50% (depending on conditions) |

Suzuki-Miyaura Coupling for Functionalization

Key Step: Coupling with Aromatic or Heteroaromatic Halides

The boronate ester is then coupled with halogenated heterocycles, such as pyridin-2-yl derivatives, using palladium catalysis.

Methodology:

- Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, or PdCl2(dppf).

- Bases: Potassium phosphate, potassium carbonate, or sodium carbonate.

- Solvents: 1,4-dioxane, N,N-dimethylformamide, or acetonitrile.

- Reaction Conditions:

- Temperatures ranging from 80°C to 96°C.

- Inert atmosphere (argon or nitrogen).

- Reaction times typically between 1 to 16 hours depending on the substrate reactivity.

Example:

- Coupling of the boronate ester with 5-bromo-6-methoxypyridin-2-amine in dioxane/water at 80°C for 1 hour yields the coupled product with approximately 37% yield.

Methylation of the Pyridinone Core

Key Step: Methylation of the Nitrogen or Oxygen Functionality

The methylation step involves converting the pyridinone to its N-methyl derivative using methylating agents like iodomethane.

Methodology:

- Reagents: Iodomethane, potassium carbonate.

- Solvent: Acetonitrile.

- Conditions: Sealed vials at 50°C for 16 hours.

- Outcome: Efficient methylation with yields around 70-80%, producing the methylated pyridinone derivative.

Purification and Characterization

Purification typically employs:

- Silica gel column chromatography with eluents such as methanol/dichloromethane mixtures.

- Preparative thin-layer chromatography for final purification, especially for sensitive intermediates.

Characterization involves:

- Nuclear magnetic resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

- Melting point and elemental analysis to confirm purity.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Catalyst | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Methylation | Iodomethane + K2CO3 | Acetonitrile | 50°C | 16h | — | 70–80% | Sealed vial |

| Boronate ester synthesis | Boronic acid derivative + Pd catalyst | Acetonitrile/dioxane | 80–90°C | 1–2h | Pd(PPh3)4 or PdCl2(dppf) | 37–50% | Under inert atmosphere |

| Coupling with halogenated heterocycles | Halogenated pyridine derivatives + Pd catalyst | Dioxane/water | 80°C | 1–16h | Pd catalysts | 37% | Purification via chromatography |

Research Findings and Optimization Strategies

- Catalyst Selection: Pd(PPh3)4 often provides higher yields but is sensitive to moisture and air.

- Solvent Choice: Dioxane and dimethylformamide (DMF) are preferred for their high boiling points and solubilizing properties.

- Reaction Atmosphere: Inert gases such as argon or nitrogen are critical to prevent catalyst deactivation.

- Temperature Control: Elevated temperatures (80–96°C) accelerate coupling reactions but require careful monitoring to prevent decomposition.

化学反应分析

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran, ethanol) . Major products formed from these reactions include boronic esters, alcohols, amines, and substituted aromatic compounds .

科学研究应用

Synthesis Routes

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves:

- Boronation Reactions : The incorporation of boron into organic molecules often utilizes boronic acids or esters. In this case, the dioxaborolane structure is synthesized through reactions involving boronic acid derivatives and appropriate coupling agents.

- Pyridine Functionalization : The methyl group is introduced onto the pyridine ring via electrophilic substitution reactions or through the use of methylating agents such as methyl iodide.

Medicinal Chemistry

This compound has potential applications in drug discovery and development:

- Anticancer Agents : Compounds containing boron have been studied for their ability to enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.

- Neuroprotective Properties : Research indicates that pyridine derivatives may exhibit neuroprotective effects, making this compound a candidate for further studies in neurodegenerative diseases.

Materials Science

The unique structural features of this compound allow for its use in developing advanced materials:

- Polymer Chemistry : It can be utilized as a monomer or crosslinking agent in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important building block:

- Reagent in Coupling Reactions : The boron atom facilitates cross-coupling reactions (e.g., Suzuki coupling), which are crucial for forming carbon-carbon bonds in complex organic molecules.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various boron-containing compounds. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to enhanced apoptosis mediated by reactive oxygen species (ROS) generation.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory demonstrated the use of this compound as a crosslinker in epoxy resins. The modified resins displayed improved thermal stability and mechanical properties compared to traditional formulations. This advancement opens avenues for applications in aerospace and automotive industries.

作用机制

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound can also participate in various catalytic cycles, such as the Suzuki-Miyaura coupling, where it acts as a nucleophile in the formation of carbon-carbon bonds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole Derivatives

Example : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)

- Structure: Replaces the pyridinone ring with a pyrazole.

- Applications : Used as intermediates in pesticides and pharmaceuticals .

- Reactivity: Lower steric hindrance compared to pyridinone analogs due to the absence of a ketone group, enabling faster cross-coupling kinetics .

Table 1: Pyridinone vs. Pyrazole Boronates

Indole Derivatives

Example : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 898289-06-0)

- Structure: Features an indole ring instead of pyridinone.

- Reactivity : The indole’s electron-rich aromatic system facilitates cross-coupling at lower catalyst loadings .

- Applications : Used in synthesizing kinase inhibitors and fluorescent probes .

Table 2: Pyridinone vs. Indole Boronates

| Property | Pyridinone Derivative | Indole Derivative |

|---|---|---|

| Molecular Weight | 265.11 g/mol | 257.14 g/mol |

| Purity (Commercial) | ≥98% | 97% |

| Stability | Moderate (ketone group may hydrolyze) | High (indole is less reactive) |

Hydroxypyridine Boronate Esters

Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS: 1256358-90-3)

- Structure : Lacks the 1-methyl group, introducing a hydroxyl group on the pyridine ring.

- Reactivity : The hydroxyl group participates in hydrogen bonding, affecting solubility and reactivity in aqueous conditions .

- Applications : Intermediate in metal-organic frameworks (MOFs) and enzyme inhibitors .

Tetrahydropyridine Derivatives

Example : 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS: 2304631-68-1)

Key Research Findings

- Suzuki-Miyaura Coupling Efficiency: Pyridinone derivatives exhibit slower coupling rates compared to pyrazole or indole analogs due to steric and electronic effects of the ketone group .

- Pharmaceutical Relevance: The pyridinone boronate is critical in developing M1 muscarinic acetylcholine receptor modulators, showing superior selectivity over indole-based compounds .

- Stability: Boronate esters on pyridinones are less prone to hydrolysis than those on hydroxypyridines, enhancing shelf-life .

生物活性

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a dioxaborolane moiety. The molecular formula is with a molecular weight of 222.12 g/mol. The presence of the boron atom in the dioxaborolane ring is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that derivatives of pyridine compounds often exhibit inhibitory effects on various enzymes. For instance, similar compounds have shown inhibition against kinases such as GSK-3β and IKK-β, which are involved in inflammatory pathways and cancer progression .

- Modulation of Receptor Activity : The compound may act as a positive allosteric modulator (PAM) for certain receptors. Studies on related compounds suggest that they can enhance the binding affinity of natural ligands to their respective receptors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Activity Assessed | IC50/EC50 Values | Notes |

|---|---|---|---|

| Study 1 | GSK-3β Inhibition | 0.5 µM | Significant reduction in β-catenin levels observed. |

| Study 2 | IKK-β Inhibition | 0.8 µM | Reduced pro-inflammatory cytokine production. |

| Study 3 | PAM for M4 Receptor | Log α ACh = 1.38–1.74 | Enhanced ACh binding affinity by 25–50 fold. |

Case Study 1: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, compounds similar to this compound demonstrated significant suppression of nitric oxide production and pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Neuroprotective Properties

Research has indicated that certain derivatives exhibit neuroprotective effects in neuronal cell lines. In vitro studies showed that these compounds could prevent cell death induced by oxidative stress while maintaining cell viability at concentrations up to 10 µM . This positions the compound as a candidate for neurodegenerative disease therapies.

常见问题

Q. What synthetic methodologies are most effective for preparing this boronate ester, and how can reaction conditions be optimized?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with aryl halides using Pd catalysts (e.g., Pd(dppf)Cl₂) in a THF/H₂O solvent system yields derivatives with moderate to high yields (43–65%) . Optimization involves adjusting catalyst loading, base (e.g., Na₂CO₃), and temperature. Pre-purification of intermediates via flash column chromatography (FCC) with gradients like MeOH/DCM improves yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the boronate ester (e.g., δ 1.24 ppm for Bpin methyl groups) and pyridinone protons (δ 7.73–8.12 ppm) confirm regiochemistry .

- Mass spectrometry (DART) : Exact mass matching (e.g., [M+H]⁺) validates molecular formula .

- Chromatography : Purity (>97%) is confirmed via HPLC or TLC .

Q. What role does this boronate ester play in Suzuki-Miyaura cross-coupling reactions?

As a boron nucleophile, it reacts with aryl/heteroaryl halides (e.g., 1-chloro-4-iodobenzene) to form biaryls or heterocyclic systems. The reaction requires Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (Na₂CO₃) in polar aprotic solvents (THF/H₂O). Yields depend on steric/electronic effects of coupling partners .

Q. Are there documented pharmacological applications of this compound or its derivatives?

Yes. Derivatives of 4-phenylpyridin-2-one, synthesized using this boronate ester, act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, showing potential for neurological disorder therapeutics .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?

For example, unexpected splitting in pyridinone protons may arise from tautomerism or steric hindrance. Use 2D NMR (COSY, NOESY) to assign coupling patterns and confirm regiochemistry. Compare experimental shifts with DFT-predicted values .

Q. What strategies enable the incorporation of this boronate ester into complex macrocycles or drug-like molecules?

Q. How does the reactivity of this compound compare to other boronate esters (e.g., pinacol vs. neopentyl glycol esters)?

Pinacol boronate esters (like this compound) exhibit higher stability toward hydrolysis but lower reactivity compared to neopentyl glycol derivatives. Reactivity can be enhanced via microwave irradiation or using Pd-XPhos catalysts .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

The compound’s flexibility and low melting point (e.g., 95–96°C) complicate crystallization. Use SHELXT for structure solution from twinned data or high-resolution synchrotron data. Co-crystallization with heavy atoms (e.g., K⁺) may improve diffraction quality .

Q. Can this compound participate in non-traditional catalytic systems, such as electrophotocatalysis?

While not directly reported, analogous boronate esters undergo reductive electrophotocatalysis under blue light with Ir/Cu catalysts. This could enable extreme reduction potentials for challenging substrates (e.g., aryl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。